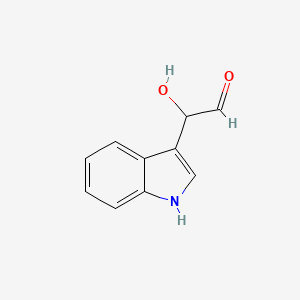

3-Indoleglycolaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

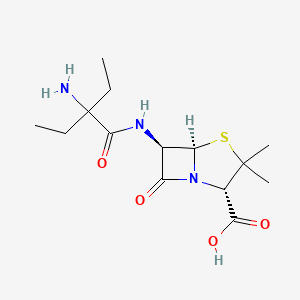

3-indoleglycolaldehyde is a member of glycolaldehydes.

Applications De Recherche Scientifique

Metabolic Pathway Insights

3-Indoleglycolaldehyde plays a role in a newly identified metabolic pathway of L-tryptophan in Pseudomonas fluorescens. This pathway involves the conversion of L-tryptophan to 3-Indoleglycolaldehyde and then to 3-Indoleglyoxal, catalyzed by tryptophan side chain oxidase. Further, these indole aldehydes undergo oxidation and reduction to corresponding indole acids and alcohols (Narumiya et al., 1979).

Enzymatic Studies

Studies on tryptophan synthase from Escherichia coli have revealed insights into the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate. These studies emphasize the importance of non-hydrated forms of D-glyceraldehyde 3-phosphate as substrates and highlight the ordered addition mechanism with D-glyceraldehyde 3-phosphate adding first (Weischet & Kirschner, 1976).

Chemical Synthesis and Green Chemistry

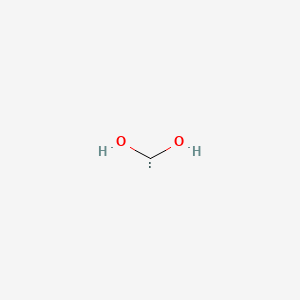

In green chemistry, a catalyst-free dehydrative SN1-type reaction involving indolyl alcohols with diverse nucleophiles has been developed. This method, using water as a solvent, provides an environmentally friendly approach for the preparation of 3-indolyl derivatives (Xiao et al., 2016).

Cancer Research and Chemotherapy

Indole-3-carbinol (I3C) and its metabolites have been investigated for their anticancer activities. Studies have shown that I3C and its metabolite bis(3'-indolyl)methane induce growth inhibition, apoptosis, and antiangiogenic activities in cancer cell lines and tumors. This research provides insights into the complex mechanisms of these responses, which are dependent on cell context (Safe, Papineni, & Chintharlapalli, 2008).

Agricultural Applications

The synthesis of 3-Indolyl[1-11C]acetic acid, a major auxin in higher plants, has been achieved using carbon-11 for in vivo imaging of its distribution and movement in whole plants. This provides a novel approach to studying plant hormone dynamics and their impact on plant growth and development (Reid et al., 2011).

Bioactive Compound Synthesis

Bis(indolyl)methanes synthesized through a green reaction of indole with various substituted aldehydes have demonstrated antibacterial and anti-inflammatory activities. This suggests potential clinical applications of these compounds in medicine, particularly in anti-inflammatory drug development (Sarva et al., 2016).

Propriétés

Nom du produit |

3-Indoleglycolaldehyde |

|---|---|

Formule moléculaire |

C10H9NO2 |

Poids moléculaire |

175.18 g/mol |

Nom IUPAC |

2-hydroxy-2-(1H-indol-3-yl)acetaldehyde |

InChI |

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-6,10-11,13H |

Clé InChI |

XKZDNWMDLGQXML-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CN2)C(C=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

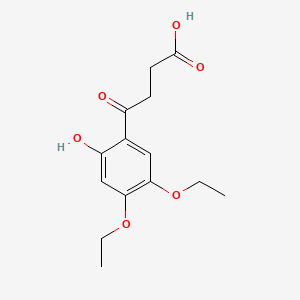

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B1208558.png)